4-Methyltestosterone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

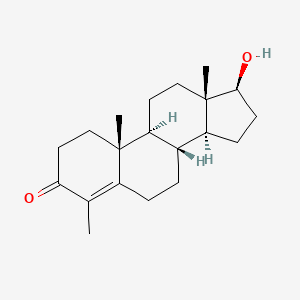

4-Methyltestosterone, also known as 17α-methyltestosterone or 17α-methylandrost-4-en-17β-ol-3-one, is a synthetic androgen and anabolic steroid. It was first synthesized in 1935 and introduced for medical use in 1936. This compound is primarily used in the treatment of low testosterone levels in men, delayed puberty in boys, and certain types of breast cancer in women .

Vorbereitungsmethoden

4-Methyltestosteron wird aus Androstenedion durch eine Reihe chemischer Reaktionen synthetisiert. Der Prozess umfasst:

Schutzreaktion der Ketogruppe an Position 3: Androstenedion unterliegt einer Schutzreaktion der Ketogruppe.

Grignard-Additionsreaktion: Das geschützte Androstenedion wird einer Grignard-Additionsreaktion unterzogen.

Entschützung der Ketogruppe an Position 3: Die Ketogruppe wird entschützt.

Hydrolysereaktion an Position 17: Schließlich führt eine Hydrolysereaktion an Position 17 zu 4-Methyltestosteron.

Diese Methode zeichnet sich durch hohe Reaktionsspezifität, betriebliche Sicherheit, Einfachheit und Kosteneffizienz aus, wodurch sie für die Produktion im industriellen Maßstab geeignet ist .

Analyse Chemischer Reaktionen

4-Methyltestosteron unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um 1,2- oder 6,7-Doppelbindungen zu bilden.

Reduktion: Die 4,5-Doppelbindung und die 3-Oxogruppe können reduziert werden.

Substitution: Hydroxylierung kann an Positionen 2, 4, 6, 11 oder 20 erfolgen.

Epimerisierung: Dies kann an Position 17 erfolgen.

Umlagerung: Der D-Ring kann umgelagert werden.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Hydroxylierungsmittel. Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene hydroxylierte und reduzierte Metaboliten .

Wissenschaftliche Forschungsanwendungen

Medical Applications

1. Hormone Replacement Therapy

4-Methyltestosterone is primarily used in hormone replacement therapy for men with testosterone deficiency, particularly in cases of hypogonadism. It helps restore testosterone levels to alleviate symptoms such as fatigue, reduced libido, and muscle weakness. Typical dosages range from 10 to 50 mg per day for men .

2. Treatment of Delayed Puberty

In adolescent males experiencing delayed puberty, this compound can stimulate the development of secondary sexual characteristics. The treatment duration and dosage are tailored based on individual assessments .

3. Management of Breast Cancer

In women, this compound has been employed in the treatment of advanced breast cancer, particularly in cases where other therapies have failed. Higher doses (50 to 200 mg per day) may be used, but they carry a risk of severe virilization effects .

4. Treatment of Impotence

Research has indicated that this compound may be effective in treating impotence associated with low testosterone levels. However, studies have shown mixed results regarding its efficacy, with only a small percentage of patients reporting significant improvement .

5. Hereditary Angioedema

A double-blind study demonstrated that this compound can significantly reduce the frequency of attacks in patients with hereditary angioedema. The mean serum C4 protein level increased during treatment, indicating a beneficial effect on the condition .

Non-Medical Applications

1. Performance Enhancement

While less common than other anabolic steroids, this compound is sometimes used by athletes and bodybuilders to enhance physical performance and muscle mass. However, its use is controversial due to potential health risks and legal implications in competitive sports .

Dosage Guidelines for Medical Uses

| Condition | Typical Dosage (mg/day) | Notes |

|---|---|---|

| Hypogonadism | 10 - 50 | Adjusted based on patient response |

| Delayed Puberty | Varies | Individualized treatment |

| Advanced Breast Cancer | 50 - 200 | Risk of virilization at higher doses |

| Impotence | Varies | Limited effectiveness reported |

| Hereditary Angioedema | 10 | Significant reduction in attack frequency |

Case Study Summary

- Hypogonadal Impotence Study : Out of 22 participants treated with oral this compound, only 9% reported complete recovery of sexual function after one month, indicating limited effectiveness overall .

- Hereditary Angioedema Study : In a cohort of four patients, the frequency of attacks decreased from 19 during placebo administration to four during treatment with this compound over several months (P < 0.001) .

Wirkmechanismus

4-Methyltestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, which then translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of androgen-responsive genes. These genes are involved in the development and maintenance of male secondary sexual characteristics and other physiological processes .

Vergleich Mit ähnlichen Verbindungen

4-Methyltestosteron ähnelt anderen anabolen Steroiden wie Testosteron, Metandienon und Oxandrolon. Es ist einzigartig durch das Vorhandensein einer Methylgruppe an der Position C17α, die seine orale Bioverfügbarkeit und Resistenz gegenüber dem hepatischen Metabolismus erhöht . Dies macht es für die orale Verabreichung wirksamer als andere anabole Steroide.

Ähnliche Verbindungen umfassen:

- Testosteron

- Metandienon

- Oxandrolon

- Methyl-1-testosteron

Zusammenfassend lässt sich sagen, dass 4-Methyltestosteron eine vielseitige Verbindung mit bedeutenden Anwendungen in der Medizin, Forschung und Industrie ist. Seine einzigartige chemische Struktur und seine Eigenschaften machen es zu einem wertvollen Werkzeug in verschiedenen wissenschaftlichen und klinischen Kontexten.

Eigenschaften

CAS-Nummer |

795-83-5 |

|---|---|

Molekularformel |

C20H30O2 |

Molekulargewicht |

302.5 g/mol |

IUPAC-Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-4,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H30O2/c1-12-14-5-4-13-15-6-7-18(22)20(15,3)10-8-16(13)19(14,2)11-9-17(12)21/h13,15-16,18,22H,4-11H2,1-3H3/t13-,15-,16-,18-,19-,20-/m0/s1 |

InChI-Schlüssel |

RSOKUNXLBOCFIH-INAMJSSCSA-N |

SMILES |

CC1=C2CCC3C4CCC(C4(CCC3C2(CCC1=O)C)C)O |

Isomerische SMILES |

CC1=C2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CCC1=O)C)C)O |

Kanonische SMILES |

CC1=C2CCC3C4CCC(C4(CCC3C2(CCC1=O)C)C)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.